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3,3-Diphenyldihydrofuran-2(3H)-
Compound Name:
one

Cat. No. B1265546

For Researchers, Scientists, and Drug Development Professionals

The y-butyrolactone moiety is a privileged structural motif found in a vast array of natural
products and pharmacologically active compounds. Its prevalence has driven the development
of numerous synthetic strategies. Among these, one-pot syntheses have emerged as
particularly powerful tools, offering increased efficiency, reduced waste, and simplified
purification procedures by combining multiple reaction steps into a single operation. This
document provides detailed application notes and protocols for three distinct and modern one-
pot methodologies for the synthesis of substituted y-butyrolactones, catering to a range of
synthetic requirements from diastereocontrol to enantioselectivity and novel bond formation.

Method 1: Diastereoselective One-Pot Synthesis of
Pentasubstituted y-Butyrolactones via Double
Reformatsky Reaction

This method facilitates the construction of densely functionalized y-butyrolactones with three
contiguous stereocenters in a single operation. The reaction proceeds through a highly
diastereoselective double Reformatsky reaction of propionate enolates with silyl glyoxylates
and ketone electrophiles.
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Data Presentation

Ketone . Diastereomeri
Entry . Product Yield (%) .
Electrophile c Ratio (d.r.)
1 Acetophenone 5a 75 >20:1
2 Propiophenone 5b 72 >20:1
4-
3 Methoxyacetoph 5c 78 >20:1
enone
4 2-Acetylpyridine 5d 65 >20:1
Cyclohexyl
5 Y Y 5e 68 >20:1

methyl ketone

Experimental Protocol

General Procedure:

Note: This is a general protocol based on the published literature. For detailed procedures,
including specific reactant amounts and purification methods, it is highly recommended to
consult the original supporting information of the cited publication.

o Preparation of the Reformatsky Reagent: To a solution of an appropriate a-bromo ester (1.5
equiv.) in anhydrous diethyl ether (Etz0) under an inert atmosphere (e.g., argon or nitrogen),
add activated zinc dust (1.6 equiv.). The mixture is stirred at room temperature until the
formation of the organozinc reagent is complete.

» Reaction Assembly: In a separate flask, a solution of the silyl glyoxylate (1.0 equiv.) and the
ketone electrophile (2.0-3.0 equiv.) in anhydrous Et20 is prepared and cooled to the
appropriate temperature (typically between -78 °C and 0 °C).

e One-Pot Reaction: The pre-formed Reformatsky reagent is slowly added to the solution of
the silyl glyoxylate and ketone. The reaction mixture is stirred at the specified temperature for
several hours until completion, as monitored by thin-layer chromatography (TLC).
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o Work-up and Purification: The reaction is quenched with a saturated aqueous solution of
ammonium chloride (NH4Cl). The aqueous layer is extracted with Et2O. The combined
organic layers are washed with brine, dried over anhydrous sodium sulfate (NazS0a4),
filtered, and concentrated under reduced pressure. The crude product is then purified by
column chromatography on silica gel to afford the desired pentasubstituted y-butyrolactone.

Reaction Workflow
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Caption: Workflow of the Double Reformatsky Reaction.

Method 2: Enantioselective One-Pot Synthesis of y-
Butyrolactone-Based Fragrances via an Enzyme
Cascade

This biocatalytic one-pot approach utilizes an ene reductase (ER) and an alcohol
dehydrogenase (ADH) to produce chiral y-butyrolactones, such as whisky and cognac
lactones, from a,B-unsaturated y-keto esters. This method is distinguished by its high
enantioselectivity and environmentally friendly reaction conditions.

Data Presentation
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Entry

Substrate (a,3-
unsaturated y-

Product

Yield (%)

Diastereomeri

¢ Ratio (d.r.)

keto ester)
Ethyl 2-methyl-4- )

1 Whisky Lactone 85 >99:1
oxooct-2-enoate
Ethyl 2-methyl-4-

2 Cognac Lactone 78 >09:1
oxonon-2-enoate
Ethyl 4-oxo-2- Phenyl-

3 phenylhex-2- substituted 92 98:2
enoate Lactone
Ethyl 2-ethyl-4- Ethyl-substituted

4 81 >99:1

oxooct-2-enoate

Lactone

Experimental Protocol

General Procedure:

Note: This is a general protocol based on the published literature. For detailed procedures,
including specific enzyme concentrations, buffer compositions, and work-up methods, it is
highly recommended to consult the original supporting information of the cited publication.

e Reaction Setup: In a suitable reaction vessel, a buffered aqueous solution (e.g., potassium
phosphate buffer, pH 7.0) is prepared. To this solution are added the a,3-unsaturated y-keto
ester substrate (1.0 equiv.), a glucose regeneration system (e.g., glucose and glucose
dehydrogenase) for the cofactor NADPH, and the ene reductase and alcohol dehydrogenase

enzymes.

o One-Pot Biocatalysis: The reaction mixture is incubated at a controlled temperature (typically
30 °C) with gentle agitation. The progress of the reaction is monitored by gas
chromatography (GC) or high-performance liquid chromatography (HPLC).

e Work-up and Purification: Upon completion, the reaction mixture is saturated with sodium
chloride (NaCl) and extracted with an organic solvent (e.g., ethyl acetate). The combined
organic layers are dried over anhydrous sodium sulfate (Na2S0Oa), filtered, and concentrated
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under reduced pressure. The crude product is purified by column chromatography on silica
gel to yield the pure y-butyrolactone.

Signaling Pathway
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Caption: Enzymatic Cascade for y-Butyrolactone Synthesis.
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Method 3: One-Pot Synthesis of y-Butyrolactones
from Allylic Alcohols via Photoredox-Catalyzed
Carboxylative Cyclization

This novel method employs a synergistic photoredox and hydrogen atom transfer (HAT)
catalysis to achieve the carboxylative cyclization of allylic alcohols using cesium formate as the
CO: radical anion source. The reaction proceeds under mild conditions with visible light
irradiation.

Data Presentation

| Entry | Allylic Alcohol Substrate | Product | Yield (%) | |---|---|---| | 1 | 1-Phenylprop-2-en-1-ol |
4-Phenyl-dihydrofuran-2(3H)-one | 92 | | 2 | 1-(4-Methoxyphenyl)prop-2-en-1-ol | 4-(4-
Methoxyphenyl)-dihydrofuran-2(3H)-one | 88 | | 3 | 1-Cyclohexylprop-2-en-1-ol | 4-Cyclohexyl-
dihydrofuran-2(3H)-one | 75 | | 4 | 1,1-Diphenylprop-2-en-1-ol | 5,5-Diphenyl-4-
methyldihydrofuran-2(3H)-one* | 81 |

*Product formed via a 1,2-aryl migration.

Experimental Protocol

Detailed Procedure:

o Reactant Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the allylic
alcohol (0.2 mmol, 1.0 equiv.), cesium formate (HCO2Cs) (0.6 mmol, 3.0 equiv.), the
photoredox catalyst (e.g., 4CzIPN, 1-2 mol%), and the HAT catalyst (e.g., a thiol).

o Reaction Assembly: The vial is sealed with a septum, and the atmosphere is replaced with
an inert gas (e.g., argon) by evacuating and backfilling three times. Anhydrous, degassed
solvent (e.g., DMSO) is then added via syringe.

e Photocatalysis: The reaction mixture is stirred and irradiated with blue LEDs (e.g., 440 nm) at
a controlled temperature (e.g., 100 °C) for 12-24 hours. The reaction progress should be
monitored by TLC or LC-MS.
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» Work-up and Purification: After the reaction is complete, the mixture is cooled to room
temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The
combined organic layers are washed with brine, dried over anhydrous NazSOa4, filtered, and
concentrated in vacuo. The residue is purified by flash column chromatography on silica gel
to afford the pure y-butyrolactone.

Catalytic Cycle
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Photoredox Catalytic Cycle
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Caption: Photoredox Catalysis for y-Butyrolactone Synthesis.
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[https://www.benchchem.com/product/b1265546#one-pot-synthesis-of-substituted-
butyrolactones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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